Boc-His(Dnp)-OH is a protected amino acid building block commonly employed in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.
During SPPS, Boc-His(Dnp)-OH functions as a protected form of the amino acid L-histidine. The "Boc" (tert-butyloxycarbonyl) group protects the amino group (NH2) of histidine, preventing it from reacting prematurely during the synthesis process. The "Dnp" (2,4-dinitrophenyl) group serves as a temporary protecting group for the imidazole side chain of histidine, which is essential for its chemical properties.
Once incorporated into the growing peptide chain, the "Boc" and "Dnp" groups are selectively removed under specific conditions, revealing the free amino and imidazole groups of histidine, allowing it to participate in the final peptide structure and function [].
Here are some additional details about the use of Boc-His(Dnp)-OH in SPPS:
Boc-His(Dnp)-OH, or Boc-protected histidine with a 2,4-dinitrophenyl group, is a specialized amino acid derivative widely used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of histidine, which prevents unwanted reactions during synthesis. The 2,4-dinitrophenyl (Dnp) group is attached to the side chain of histidine, providing additional stability and facilitating specific reactions in peptide assembly. This compound is particularly useful in solid-phase peptide synthesis due to its ability to protect the reactive sites of histidine while allowing for subsequent modifications.
The synthesis of Boc-His(Dnp)-OH typically involves:
Boc-His(Dnp)-OH is predominantly used in:
Studies involving Boc-His(Dnp)-OH focus on its role in peptide interactions and stability:
Boc-His(Dnp)-OH can be compared with several similar compounds, highlighting its unique features:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Boc-His(Trt)-OH | Tert-butyloxycarbonyl + Trityl | Trityl group offers different protective properties. |
Boc-His(Tos)-OH | Tert-butyloxycarbonyl + Tosyl | Tosyl provides stability against racemization. |
Fmoc-His(Dnp)-OH | Fluorenylmethyloxycarbonyl + Dnp | Offers alternative protection strategy; more stable under basic conditions. |
Boc-Asp(OBzl)-OH | Tert-butyloxycarbonyl + Benzyl | Used for aspartic acid; different applications due to side chain differences. |
Boc-His(Dnp)-OH stands out due to its specific protective groups that facilitate unique coupling strategies and enhance the stability of synthesized peptides .
Irritant